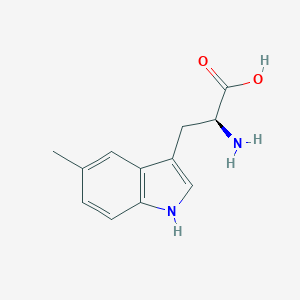

5-méthyl-L-tryptophane

Vue d'ensemble

Description

Synthesis Analysis

5-methyl-L-tryptophan is synthesized as an artificial amino acid and has been utilized in studies for tracing and understanding serotonin (5-HT) synthesis in the brain. The synthesis involves the measurement of the unidirectional uptake of α-methyl-l-tryptophan (α-MTrp) and its conversion to serotonin, based on the trapping of labeled α-MTrp in brain tissue. This approach has been validated for determining brain 5-HT synthesis rates under various conditions, including drug influence and neuropsychiatric disorders (Diksic & Young, 2001).

Applications De Recherche Scientifique

Médecine : Amélioration de la stabilité métabolique

Le 5-méthyl-L-tryptophane a été étudié pour son potentiel à améliorer la stabilité métabolique des composés thérapeutiques. Par exemple, il a été utilisé pour stabiliser la liaison Gln7-Trp8 au sein du pharmacophore d'un ligand du récepteur du peptide de libération de la gastrine, conduisant à une meilleure stabilité in vivo .

Agriculture : Croissance des plantes et phytoremédiation

En agriculture, le this compound est reconnu pour son rôle dans la stimulation de la croissance des plantes. Il agit comme un précurseur de l'hormone de croissance végétale acide indole-3-acétique, améliorant la biomasse et l'utilisation des nutriments par des cultures comme le maïs . De plus, il a été impliqué dans les efforts de phytoremédiation, aidant les plantes à détoxifier les sols contaminés .

Biotechnologie : Fermentation microbienne

Le composé est important dans les applications biotechnologiques, en particulier dans les procédés de fermentation microbienne. Il sert d'intermédiaire dans la biosynthèse du tryptophane, qui est crucial pour la production de produits biochimiques par les usines cellulaires microbiennes .

Industrie alimentaire : Additifs alimentaires et alimentation animale

Les dérivés du this compound sont utilisés dans l'industrie alimentaire comme additifs et dans l'alimentation animale pour améliorer la valeur nutritionnelle. Le rôle du composé dans la biosynthèse du tryptophane le rend précieux pour la production de produits biochimiques de qualité alimentaire .

Science de l'environnement : Sélection par mutation

La recherche en science de l'environnement a exploré l'utilisation du this compound dans la sélection par mutation pour développer des cultures ayant une teneur en nutriments plus élevée. Il a été utilisé pour induire des mutations qui conduisent à des niveaux accrus de tryptophane dans le riz, bien qu'avec certains compromis en termes de qualité des grains .

Science des matériaux : Synthèse de molécules complexes

En science des matériaux, le this compound est utilisé comme matière de départ pour la synthèse de molécules complexes. Il a été utilisé dans la préparation de ligands à base de L-tryptophane pour la catalyse régiosélective et dans la création de systèmes d'administration de médicaments .

Safety and Hazards

Orientations Futures

Tryptophan metabolism, which includes 5-methyl-L-tryptophan, is involved in the regulation of immunity, neuronal function, and intestinal homeostasis . Imbalances in tryptophan metabolism in disorders ranging from cancer to neurodegenerative disease have stimulated interest in therapeutically targeting the kynurenine pathway . This highlights the vast opportunities and challenges for drug development in multiple diseases .

Mécanisme D'action

Target of Action

5-Methyl-L-Tryptophan primarily targets the enzymes involved in the metabolism of L-Tryptophan . It inhibits the synthesis of anthranilate compounds, which are the first steps in the biosynthesis of tryptophan . It also acts as a corepressor of the E. coli trp repressor .

Mode of Action

5-Methyl-L-Tryptophan interacts with its targets by inhibiting the synthesis of anthranilate compounds, which are crucial for the biosynthesis of tryptophan . This interaction results in changes in the metabolic pathways of L-Tryptophan .

Biochemical Pathways

L-Tryptophan is metabolized via three pathways: the indole pathway in bacteria, and the kynurenine and serotonin pathways in mammalian cells . 5-Methyl-L-Tryptophan affects these pathways by inhibiting the synthesis of anthranilate compounds . This results in downstream effects on various organs through different action mechanisms .

Pharmacokinetics

It is known that l-tryptophan, the parent compound, undergoes extensive and complex metabolism . The impact of these properties on the bioavailability of 5-Methyl-L-Tryptophan is currently unknown.

Result of Action

The molecular and cellular effects of 5-Methyl-L-Tryptophan’s action are primarily related to its inhibition of the synthesis of anthranilate compounds . This results in disruptions in L-Tryptophan metabolism, which are reported in several neurological, metabolic, psychiatric, and intestinal disorders .

Action Environment

The action, efficacy, and stability of 5-Methyl-L-Tryptophan can be influenced by various environmental factors. For instance, the gut microbiota can influence the metabolism of L-Tryptophan . .

Propriétés

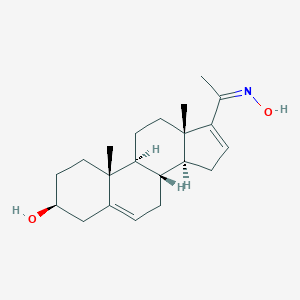

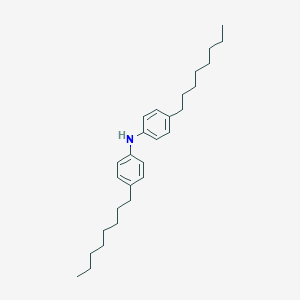

IUPAC Name |

(2S)-2-amino-3-(5-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-7-2-3-11-9(4-7)8(6-14-11)5-10(13)12(15)16/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNCSWANZMJLPM-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)NC=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30934889 | |

| Record name | 5-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

154-06-3 | |

| Record name | L-5-Methyltryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Tryptophan, 5-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000154063 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyltryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30934889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 5-methyl-L-tryptophan interact with its target and what are the downstream effects?

A1: 5-methyl-L-tryptophan acts as an antagonist of tryptophan, competing for binding sites on enzymes. For instance, it inhibits the enzyme tryptophanase, preventing the degradation of L-tryptophan into indole, pyruvate, and ammonia. [, ] This inhibition also extends to the formation of pyruvate from other substrates like 5-hydroxy-L-tryptophan, S-methyl-L-cysteine, and L-cysteine. [, ] In plants, 5-methyl-L-tryptophan has been shown to inhibit the enzyme acetolactate synthase, leading to resistance against the herbicide sulfometuron-methyl. []

Q2: What is the structural characterization of 5-methyl-L-tryptophan?

A2: Unfortunately, the provided research excerpts do not contain the molecular formula, weight, or spectroscopic data for 5-methyl-L-tryptophan. This information would need to be sourced from chemical databases or other research articles.

Q3: Can you elaborate on the applications of 5-methyl-L-tryptophan in in vitro studies?

A3: 5-methyl-L-tryptophan is a valuable tool in in vitro studies focusing on amino acid pathways and enzyme activity. It has been utilized in selection experiments to generate mutant plant lines with modified amino acid pathways, specifically targeting the enzyme acetolactate synthase. []

Q4: What analytical methods are employed to detect and quantify 5-methyl-L-tryptophan?

A4: High-performance liquid chromatography (HPLC) coupled with fluorescence detection emerges as a sensitive technique for the analysis of 5-methyl-L-tryptophan. [, ] This method demonstrates high sensitivity, enabling the determination of trace amounts of the compound in complex matrices. []

Q5: Are there any known instances of resistance or cross-resistance associated with 5-methyl-L-tryptophan?

A5: Research indicates that plant cells selected with 5-methyl-L-tryptophan can develop resistance, primarily through mutations in the enzyme acetolactate synthase that reduce its sensitivity to the inhibitory effects of the compound. [] This resistance mechanism highlights the potential for the emergence of resistance in other biological systems as well.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-3-Ethyl-2-[(2E)-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzoxazole;iodide](/img/structure/B85898.png)

![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[(4-methylphenyl)sulfonyl]amino]-9,10-dioxo-](/img/structure/B85902.png)